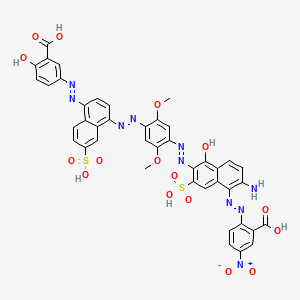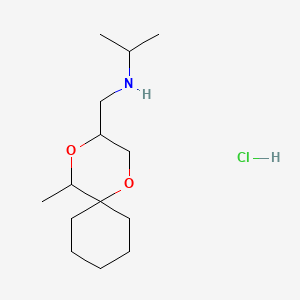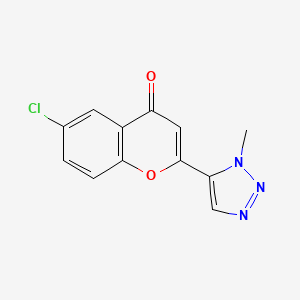
4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-on, 6-Chlor-2-(1-Methyl-1H-1,2,3-triazol-5-yl)- ist eine synthetische organische Verbindung, die zur Klasse der Benzopyran-Derivate gehört. Diese Verbindung ist durch das Vorhandensein eines Benzopyran-Ringsystems mit einem Chloratom an der 6. Position und einer 1-Methyl-1H-1,2,3-Triazol-5-yl-Gruppe an der 2. Position gekennzeichnet. Benzopyran-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4H-1-Benzopyran-4-on, 6-Chlor-2-(1-Methyl-1H-1,2,3-triazol-5-yl)- umfasst typischerweise die folgenden Schritte:
Bildung des Benzopyranrings: Der Benzopyranring kann durch eine Cyclisierungsreaktion synthetisiert werden, die eine geeignete Vorstufe wie ein Phenol und ein Aldehyd oder Keton beinhaltet.
Triazolsubstitution: Die 1-Methyl-1H-1,2,3-Triazol-5-yl-Gruppe kann durch eine Klickchemie-Reaktion eingeführt werden, die typischerweise die Reaktion eines Alkins mit einem Azid in Gegenwart eines Kupferkatalysators beinhaltet.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prozessautomatisierung umfassen, um eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- typically involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol and an aldehyde or ketone.
Triazole Substitution: The 1-methyl-1H-1,2,3-triazol-5-yl group can be introduced through a click chemistry reaction, typically involving the reaction of an alkyne with an azide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4H-1-Benzopyran-4-on, 6-Chlor-2-(1-Methyl-1H-1,2,3-triazol-5-yl)- kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Derivate zu ergeben.
Substitution: Das Chloratom an der 6. Position kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)
Substitution: Amine, Thiole, Alkoxide
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, Reduktion zu Alkoholen und Substitution zu verschiedenen substituierten Benzopyran-Derivaten.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvolles Zwischenprodukt bei der Synthese komplexerer Moleküle und Materialien.
Biologie: Sie wurde auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, krebshemmende und entzündungshemmende Eigenschaften.
Medizin: Die pharmakologischen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Arzneimittelentwicklung und therapeutische Anwendungen.
Industrie: Sie kann aufgrund ihrer einzigartigen chemischen Struktur bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von 4H-1-Benzopyran-4-on, 6-Chlor-2-(1-Methyl-1H-1,2,3-triazol-5-yl)- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung ausüben durch:
Bindung an Enzyme: Hemmung oder Modulation der Aktivität von Enzymen, die an wichtigen biologischen Prozessen beteiligt sind.
Wechselwirkung mit Rezeptoren: Bindung an Zellrezeptoren und Beeinflussung von Signaltransduktionswegen.
Modulation der Genexpression: Beeinflussung der Expression von Genen, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 6-chloro-2-(1-methyl-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4H-1-Benzopyran-4-on: Die Stammverbindung ohne die Chlor- und Triazolsubstitutionen.
6-Chlor-4H-1-benzopyran-4-on: Ein Derivat mit nur der Chlorsubstitution.
2-(1-Methyl-1H-1,2,3-triazol-5-yl)-4H-1-benzopyran-4-on: Ein Derivat mit nur der Triazolsubstitution.
Einzigartigkeit
4H-1-Benzopyran-4-on, 6-Chlor-2-(1-Methyl-1H-1,2,3-triazol-5-yl)- ist einzigartig aufgrund des gemeinsamen Vorhandenseins sowohl der Chlor- als auch der Triazolgruppen, die im Vergleich zu ihren Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können. Diese Kombination kann ihre Reaktivität, Stabilität und potenzielle therapeutische Wirksamkeit verbessern.
Eigenschaften
CAS-Nummer |
119584-90-6 |
|---|---|
Molekularformel |
C12H8ClN3O2 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
6-chloro-2-(3-methyltriazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C12H8ClN3O2/c1-16-9(6-14-15-16)12-5-10(17)8-4-7(13)2-3-11(8)18-12/h2-6H,1H3 |
InChI-Schlüssel |
ADTZHKRAIMPELY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






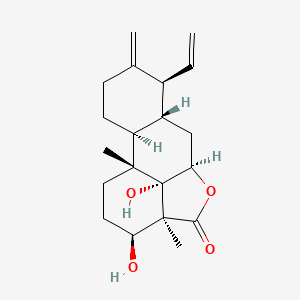
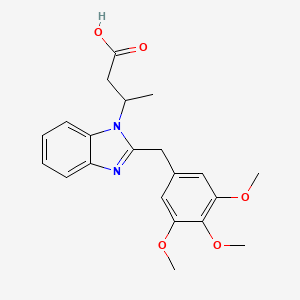



![4-[(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenol](/img/structure/B12742901.png)
